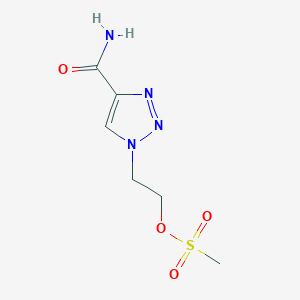
2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the triazole family and has been used in various scientific applications, including drug discovery and development, bioconjugation, and chemical biology.
Mechanism of Action
The mechanism of action of 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate involves the formation of a covalent bond between the carbamoyl group of the compound and the amino group of the target biomolecule. This reaction is catalyzed by copper (I) or copper (II) ions and occurs under mild reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biomolecule that is targeted. This compound has been shown to modify the properties of proteins and peptides, including their stability, solubility, and bioactivity. Additionally, this compound has been used to modify the pharmacokinetic and pharmacodynamic properties of drugs, including their half-life, distribution, and clearance.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate in lab experiments include its high selectivity for amino groups, mild reaction conditions, and compatibility with various biomolecules. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle and use this compound safely.
Future Directions
There are several future directions for the use of 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate in scientific research. These include the development of new bioconjugation strategies using this compound, the optimization of its properties for drug discovery and development, and the exploration of its potential applications in chemical biology and imaging. Additionally, further research is needed to evaluate the safety and toxicity of this compound and to develop new methods for its synthesis and handling.
Synthesis Methods
The synthesis of 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate involves the reaction of ethylene diamine with dimethyl sulfate to produce 2-(methylsulfonylethyl) ethylenediamine. This intermediate compound is then reacted with triazole-4-carboxamides to produce the final product.
Scientific Research Applications
2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate has been extensively used in scientific research due to its ability to selectively react with amino groups in biomolecules. This compound has been used in bioconjugation reactions to label proteins and peptides with fluorescent dyes, biotin, and other tags. Additionally, this compound has been used in drug discovery and development to modify the properties of lead compounds and improve their pharmacokinetic and pharmacodynamic profiles.
properties
IUPAC Name |
2-(4-carbamoyltriazol-1-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O4S/c1-15(12,13)14-3-2-10-4-5(6(7)11)8-9-10/h4H,2-3H2,1H3,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMCAVLEKGZHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C=C(N=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)
![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)


![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)



![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)
![2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574009.png)
![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)
